molecular formula C14H14N2 B1607556 10,11-dihydro-5H-dibenzo[b,f]azepin-3-amine CAS No. 10464-35-4

10,11-dihydro-5H-dibenzo[b,f]azepin-3-amine

Cat. No. B1607556
CAS RN: 10464-35-4
M. Wt: 210.27 g/mol
InChI Key: SQWQJTDHBAWIMQ-UHFFFAOYSA-N
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Description

10,11-dihydro-5H-dibenzo[b,f]azepine, also known as iminodibenzyl, is a heterocyclic compound . It is a tricyclic amine with a seven-membered ring . It is used as an intermediate or a starting material in the synthesis of many anticonvulsant drugs .


Molecular Structure Analysis

The molecular formula of 10,11-dihydro-5H-dibenzo[b,f]azepin-3-amine is C14H13N . Its molecular weight is 195.26 . The IUPAC Standard InChIKey is ZSMRRZONCYIFNB-UHFFFAOYSA-N . The 3D structure of the molecule can be viewed using specialized software .


Physical And Chemical Properties Analysis

The melting point of 10,11-dihydro-5H-dibenzo[b,f]azepin-3-amine is 105-108 °C . Its molecular weight is 195.26 . The IUPAC Standard InChIKey is ZSMRRZONCYIFNB-UHFFFAOYSA-N .

Mechanism of Action

The mechanism of action of 10,11-dihydro-5H-dibenzo[b,f]azepin-3-amine is not explicitly mentioned in the search results. Given its use in the synthesis of anticonvulsant drugs , it may contribute to their mechanisms of action.

Safety and Hazards

The compound is classified as a skin sensitizer (Skin Sens. 1) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The signal word is “Warning” and the hazard statement is H317 . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended .

properties

IUPAC Name

6,11-dihydro-5H-benzo[b][1]benzazepin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2/c15-12-8-7-11-6-5-10-3-1-2-4-13(10)16-14(11)9-12/h1-4,7-9,16H,5-6,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQWQJTDHBAWIMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2NC3=C1C=CC(=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60385385
Record name 10,11-dihydro-5H-dibenzo[b,f]azepin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60385385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

10,11-dihydro-5H-dibenzo[b,f]azepin-3-amine

CAS RN

10464-35-4
Record name 10,11-dihydro-5H-dibenzo[b,f]azepin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60385385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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